molecular formula C11H11NO2 B2616677 8-Methoxy-3-methylquinolin-4-ol CAS No. 855870-76-7

8-Methoxy-3-methylquinolin-4-ol

Cat. No.: B2616677
CAS No.: 855870-76-7
M. Wt: 189.214
InChI Key: BQPXXUUQNBDNTR-UHFFFAOYSA-N
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Description

8-Methoxy-3-methylquinolin-4-ol is a quinoline derivative characterized by a hydroxyl group at position 4, a methoxy group at position 8, and a methyl group at position 3. This compound belongs to a broader class of quinolinols, which are studied for their diverse pharmacological, industrial, and chemical properties.

Properties

IUPAC Name

8-methoxy-3-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-6-12-10-8(11(7)13)4-3-5-9(10)14-2/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPXXUUQNBDNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(C1=O)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-methylquinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-methoxy-3-methylquinoline with suitable reagents to introduce the hydroxyl group at the 4th position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced techniques like chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-3-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

Pharmacological Applications

1. Antimalarial Activity
8-Methoxy-3-methylquinolin-4-ol has been evaluated for its potential as an antimalarial agent. In vitro studies demonstrated its efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The compound exhibited IC50 values ranging from 20 to 4760 ng/mL, indicating strong activity against these malaria-causing parasites.

2. Antileishmanial Properties
Derivatives of this compound have shown remarkable effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis. One derivative was reported to be over 700 times more effective than the standard treatment, highlighting the potential of this compound derivatives as antileishmanial agents.

3. Antibacterial Activity
The compound has also been investigated for its antibacterial properties. In vitro tests against various Gram-positive and Gram-negative bacteria demonstrated moderate to good activity, outperforming ampicillin in several cases.

4. Antifungal Activity
Research into the antifungal potential of this quinoline derivative revealed promising results against strains such as Candida albicans and Aspergillus fumigatus. IC50 values ranged from 0.67 to 19.38 µg/mL, suggesting its viability as an antifungal agent.

5. Antituberculosis Activity
Quinoline derivatives, including this compound, have been tested for activity against Mycobacterium tuberculosis. The synthesized compounds exhibited significant inhibitory effects, indicating their potential as antituberculosis agents.

Medicinal Chemistry Applications

1. HIV Reactivation Studies
This compound has been identified as a bromodomain and extraterminal domain protein family inhibitor (BETi), which can reactivate latent HIV reservoirs. It activates specific cellular signaling pathways, notably enhancing T-cell receptor stimulation without causing excessive activation or toxicity. Case studies have shown that it effectively reactivated latent HIV in Jurkat T cells with minimal cytotoxic effects compared to other agents.

2. Combination Therapy Trials
In trials combining this compound with TNF-α or other known reactivators, researchers observed enhanced viral reactivation rates, laying the groundwork for future combination therapy approaches aimed at HIV eradication.

Case Studies

Study Type Findings
Antimalarial Study IC50 values: 20 - 4760 ng/mL against Plasmodium falciparum
Antileishmanial Study Derivative showed >700 times effectiveness compared to standard treatment
Antibacterial Study Moderate to good activity against various bacterial strains, more effective than ampicillin
Antifungal Study IC50 values: 0.67 - 19.38 µg/mL against Candida albicans and Aspergillus fumigatus
HIV Reactivation Study Effective reactivation of latent HIV with minimal cytotoxicity in Jurkat T cells

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interact with DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Type

The position and nature of substituents significantly alter physicochemical and biological properties. Key comparisons include:

5-Chloro-8-methoxy-2-methylquinolin-4-ol ()
  • Substituents : Chloro (C5), methoxy (C8), methyl (C2), hydroxyl (C4).
  • Key Differences : The chlorine atom at C5 introduces electronegativity, increasing polarity compared to the target compound’s C3 methyl group. The methyl group at C2 (vs. C3 in the target) alters steric effects and electronic distribution.
8-Methoxy-2-(methoxymethyl)-4-quinolinol ()
  • Substituents : Methoxy (C8), methoxymethyl (C2), hydroxyl (C4).
  • Implications : Increased steric hindrance may affect molecular packing (e.g., higher melting point) and reactivity in synthetic pathways .
Nitroquinoline Derivatives (NQ1–NQ6, )
  • Substituents: Nitro (C3), benzyloxy (C6/C7), ethynyl/bromophenylamino (C4).
  • Key Differences : The nitro group at C3 (electron-withdrawing) contrasts with the target’s electron-donating methyl. Benzyloxy and ethynyl groups introduce aromatic and alkyne functionalities.
  • Implications : Nitro derivatives exhibit higher melting points (e.g., NQ4: 268°C) due to polarity and strong intermolecular forces. These compounds are often explored for pharmacological applications, such as kinase inhibition .

Hydroxyl Group Position: 4-ol vs. 8-ol Derivatives

The hydroxyl group’s position dictates hydrogen-bonding capacity and acidity:

8-Quinolinol Derivatives ()
  • Structure : Hydroxyl at C8, with alkyl/alkoxy substituents.
  • Comparison : The target’s C4 hydroxyl may engage in different intermolecular interactions compared to C8 hydroxyls.
  • Applications: 8-Quinolinols are prioritized as corrosion inhibitors and gasoline additives, whereas 4-ol derivatives (like the target) may have enhanced bioavailability for pharmaceutical use .

Spectral and Physical Properties

Compound Molecular Formula Substituents Melting Point (°C) Key Spectral Data (1H NMR)
8-Methoxy-3-methylquinolin-4-ol (Target) C11H11NO2 -OCH3 (C8), -CH3 (C3), -OH (C4) Not reported Not provided in evidence
NQ1 () C25H19N3O4 -NO2 (C3), -OCH3 (C7), -CH2Ph 222 δ 9.87 (s, quinoline-H), 5.20 (s, CH2Ph), 4.0 (s, OCH3)
5-Chloro-8-methoxy-2-methylquinolin-4-ol () C11H10ClNO2 -Cl (C5), -OCH3 (C8), -CH3 (C2) Not reported Not provided
8-Methoxy-2-(methoxymethyl)-4-quinolinol () C12H13NO3 -OCH3 (C8), -CH2OCH3 (C2) Not reported Not provided

Biological Activity

8-Methoxy-3-methylquinolin-4-ol is a quinoline derivative recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications as an antimicrobial and anticancer agent, as well as its role in treating drug-resistant infections.

  • Molecular Formula : C11H11NO2
  • IUPAC Name : this compound
  • Structure : Characterized by a methoxy group at the 8th position, a methyl group at the 3rd position, and a hydroxyl group at the 4th position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit enzymes such as DNA gyrase and topoisomerase, which are critical for DNA replication and transcription. This inhibition can lead to antimicrobial effects against certain pathogens .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .

Antimalarial Activity

A notable study evaluated the antimalarial properties of related quinoline derivatives, revealing that compounds structurally similar to this compound demonstrated potent activity against Plasmodium falciparum. The IC50 values ranged from 20 to 4760 ng/mL for drug-sensitive strains, indicating strong efficacy in both in vitro and in vivo models .

CompoundIC50 (ng/mL)Activity
This compound20 - 4760Potent against P. falciparum
Other Quinoline DerivativesVariesModerate to high activity

Anticancer Properties

The compound's potential as an anticancer agent is under investigation, with preliminary findings suggesting it may induce apoptosis in cancer cells. Mechanistic studies indicate that it may activate pathways involved in programmed cell death, making it a candidate for further research in cancer therapeutics .

Case Studies

  • Antimalarial Efficacy : In a rodent model, several analogues of quinoline derivatives were tested for their ability to cure malaria. Compounds exhibiting structural similarities to this compound demonstrated significant blood-schizontocidal activity against Plasmodium berghei, with doses as low as 25 mg/kg leading to complete cures in treated mice .
  • HIV Reactivation : A study highlighted the ability of related quinoline compounds to reactivate latent HIV in cellular models. The compound was noted for its lower toxicity compared to other agents, suggesting a potential role in HIV therapy when combined with established treatments .

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